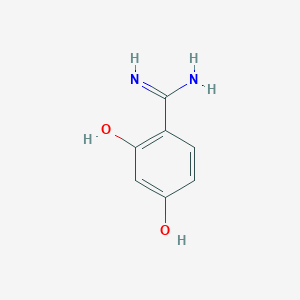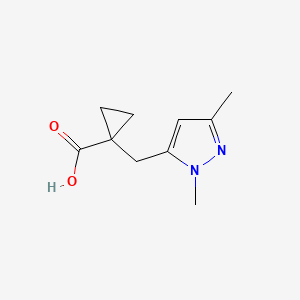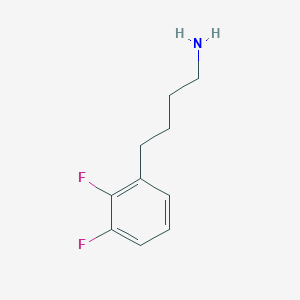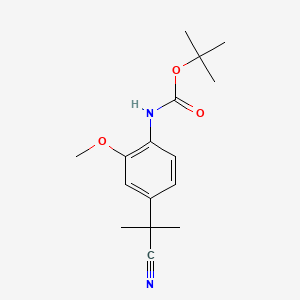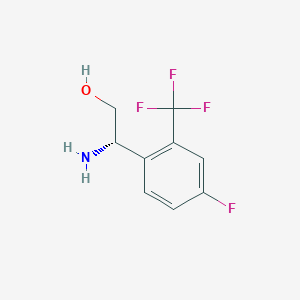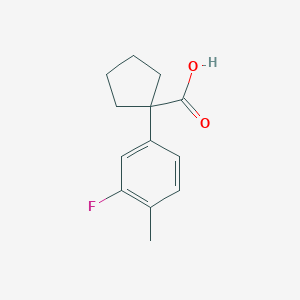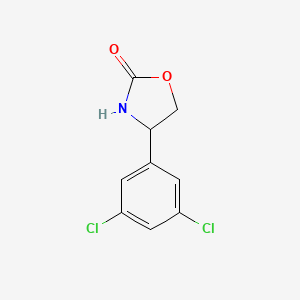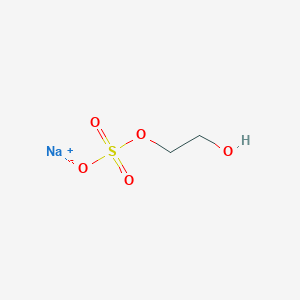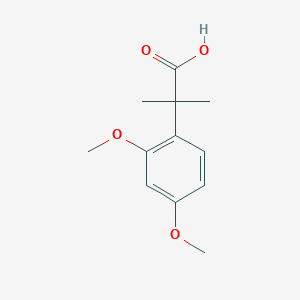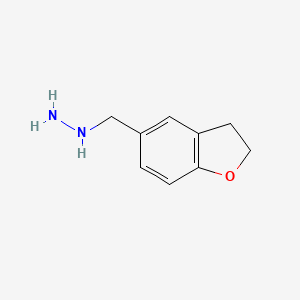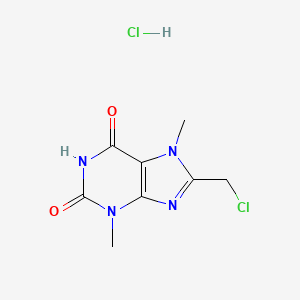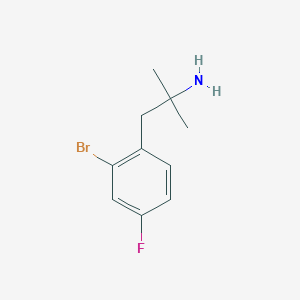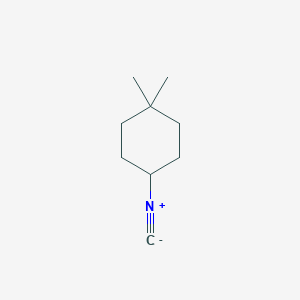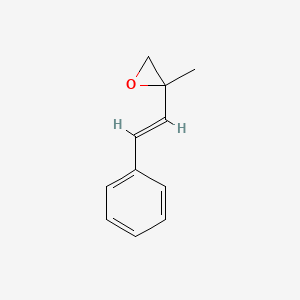
2-Methyl-2-(2-phenylethenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-phenylethenyl)oxirane is an organic compound with the molecular formula C11H12O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a phenylethenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(2-phenylethenyl)oxirane typically involves the epoxidation of 2-Methyl-2-(2-phenylethenyl)propene. One common method is the reaction of 2-Methyl-2-(2-phenylethenyl)propene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_8 + \text{mCPBA} \rightarrow \text{C}_9\text{H}_8\text{O} + \text{mCPBA} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding diols. For example, treatment with osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) results in the formation of a diol.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed:
Diols: Formed through oxidation reactions
Alcohols: Formed through reduction reactions
Substituted Oxiranes: Formed through nucleophilic substitution reactions
Scientific Research Applications
2-Methyl-2-(2-phenylethenyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-phenylethenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications, where the compound acts as an electrophile, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
2-Methyl-2-phenyl-oxirane: Similar in structure but lacks the phenylethenyl group.
2-Methyl-2-(2-methylphenyl)oxirane: Contains a methyl group instead of a phenylethenyl group.
2-Phenyl-2-methyloxirane: Similar but with a different substitution pattern on the oxirane ring.
Uniqueness: 2-Methyl-2-(2-phenylethenyl)oxirane is unique due to the presence of the phenylethenyl group, which imparts distinct reactivity and properties compared to other oxiranes. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific characteristics.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-methyl-2-[(E)-2-phenylethenyl]oxirane |
InChI |
InChI=1S/C11H12O/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+ |
InChI Key |
DPIXTJAOZPBCGF-BQYQJAHWSA-N |
Isomeric SMILES |
CC1(CO1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1(CO1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


